1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a pyridine moiety, and a dimethoxybenzenesulfonyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Attachment of the Pyridine Moiety: The pyridine group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a pyridine derivative.
Sulfonylation with Dimethoxybenzenesulfonyl Chloride: The final step involves the sulfonylation of the piperidine ring with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide: Similar structure but lacks the sulfonyl group.
1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide: Similar structure but with a different position of the pyridine nitrogen.
Uniqueness
1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide is unique due to the presence of both the dimethoxybenzenesulfonyl and pyridine moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with specific desired activities.
Properties
Molecular Formula |
C20H25N3O5S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-17-5-6-18(28-2)19(12-17)29(25,26)23-11-3-4-16(14-23)20(24)22-13-15-7-9-21-10-8-15/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,22,24) |
InChI Key |
ADOZFGMKECXIRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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